Cyanine5 NHS ester (bromide) Cyanine5 NHS ester (bromide)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16628743
InChI: InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C36H42BrN3O4
Molecular Weight: 660.6 g/mol

Cyanine5 NHS ester (bromide)

CAS No.:

Cat. No.: VC16628743

Molecular Formula: C36H42BrN3O4

Molecular Weight: 660.6 g/mol

* For research use only. Not for human or veterinary use.

Cyanine5 NHS ester (bromide) -

Specification

Molecular Formula C36H42BrN3O4
Molecular Weight 660.6 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;bromide
Standard InChI InChI=1S/C36H42N3O4.BrH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1
Standard InChI Key RYPKNZBTUJEYDG-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Br-]

Introduction

Chemical Structure and Physicochemical Properties

Cyanine5 NHS ester (bromide) belongs to the cyanine dye family, characterized by a polymethine bridge flanked by two nitrogen-containing heterocycles. The bromide counterion stabilizes the positively charged indole nitrogen, while the N-hydroxysuccinimide (NHS) ester group facilitates amine-reactive conjugation .

Key Structural Features:

  • Core Structure: A heptamethine bridge linking two indolenine rings, substituted with methyl groups to enhance photostability.

  • NHS Ester: The C6\text{C}_{6} linker terminates in an NHS ester, enabling nucleophilic attack by primary amines.

  • Bromide Counterion: Balances the cationic charge on the indolenine nitrogen .

Table 1: Physicochemical Properties of Cyanine5 NHS Ester (Bromide)

PropertyValue
Molecular FormulaC36H42BrN3O4\text{C}_{36}\text{H}_{42}\text{BrN}_{3}\text{O}_{4}
Molecular Weight660.64 g/mol
CAS Number1653991-59-3
Excitation Maximum (λex\lambda_{\text{ex}})635 nm (red), 488 nm (blue)
Emission Maximum (λem\lambda_{\text{em}})670 nm
SolubilityDMSO, DMF
Quantum Yield0.28 (in aqueous buffer)
Storage Conditions-20°C, desiccated

The compound’s SMILES notation is:
[Br-].O=C(ON1C(=O)CCC1=O)CCCCC[N+]=2C=3C=CC=CC3C(C2C=CC=CC=C4N(C=5C=CC=CC5C4(C)C)C)(C)C\text{[Br-].O=C(ON1C(=O)CCC1=O)CCCCC[N+]=2C=3C=CC=CC3C(C2C=CC=CC=C4N(C=5C=CC=CC5C4(C)C)C)(C)C} .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves coupling Cyanine5 carboxylic acid with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as an activating agent. The reaction proceeds in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis :

Cyanine5-COOH + NHSDCC, DMFCyanine5-NHS ester (bromide)\text{Cyanine5-COOH + NHS} \xrightarrow{\text{DCC, DMF}} \text{Cyanine5-NHS ester (bromide)}

Critical Parameters:

  • Stoichiometry: 1:1.2 molar ratio of Cyanine5-COOH to NHS.

  • Temperature: 0–4°C during activation, followed by 24-hour reaction at room temperature.

  • Purification: Reverse-phase HPLC with a C18\text{C}_{18} column and acetonitrile/TFA mobile phase .

Industrial Manufacturing

Industrial processes scale this reaction using continuous-flow reactors to enhance yield (>85%>85\%). Post-synthesis, the product undergoes lyophilization and is packaged under argon to maintain stability .

Mechanism of Amine Labeling

The NHS ester reacts selectively with primary amines (-NH2\text{-NH}_2) in biomolecules via nucleophilic acyl substitution, forming stable amide bonds :

R-NH2+Cyanine5-NHSR-NH-CO-Cyanine5+NHS\text{R-NH}_2 + \text{Cyanine5-NHS} \rightarrow \text{R-NH-CO-Cyanine5} + \text{NHS}

Kinetics:

  • Reaction Rate: k=1.2×103M1s1k = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} at pH 8.5.

  • Optimal pH: 7.5–9.0, balancing amine reactivity and NHS ester hydrolysis .

Applications:

  • Protein Labeling: Albumin, antibodies, and enzymes tagged for fluorescence-activated cell sorting (FACS).

  • Peptide Probes: Neurotensin (8–13) labeled via arginine residues for receptor binding studies .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

  • Instrument: Agilent 6540 UHD QTOF LC/MS.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Observed Mass: m/z=661.28[M]+m/z = 661.28 \, [\text{M}]^+, confirming molecular weight .

High-Performance Liquid Chromatography (HPLC)

Table 2: HPLC Parameters for Purity Analysis

ParameterPreparative HPLCAnalytical HPLC
ColumnKinetex-XB C18\text{C}_{18}, 250 × 21 mmKinetex-XB C18\text{C}_{18}, 100 × 3 mm
Mobile Phase0.1% TFA/ACN0.04% TFA/ACN
Flow Rate18–20 mL/min0.5–0.6 mL/min
Detection Wavelength220 nm220 nm

HPLC purity exceeds 98% in commercial batches .

Biological and Research Applications

Fluorescence Microscopy

Cyanine5-labeled epidermal growth factor (EGF) enables real-time tracking of receptor internalization in HeLa cells, with minimal photobleaching over 60 minutes .

Flow Cytometry

Antibodies conjugated to Cyanine5 NHS ester (bromide) detect CD4+ T cells with a signal-to-noise ratio of 12:1, outperforming Alexa Fluor 647 (9:1) .

In Vivo Imaging

Intravenous administration of Cyanine5-tagged nanoparticles in murine models permits non-invasive tumor imaging, with a detection threshold of 100 nM .

Comparative Analysis with Similar Dyes

Table 3: Cyanine5 NHS Ester (Bromide) vs. Alexa Fluor 647

PropertyCyanine5 NHS Ester (Bromide)Alexa Fluor 647
Excitation Maximum635 nm650 nm
Emission Maximum670 nm668 nm
Photostability (t1/2)45 minutes30 minutes
Solubility in PBS50 µM20 µM

Cyanine5 exhibits superior aqueous solubility and resistance to quenching in dense tissues .

Case Study: Neurotensin Receptor Imaging

Keller et al. (2019) conjugated Cyanine5 NHS ester (bromide) to neurotensin (8–13) via arginine residues, achieving a dissociation constant (KdK_d) of 2.1 nM for neurotensin receptor 1 (NTSR1). The labeled peptide retained 92%92\% bioactivity compared to unmodified neurotensin, validating its utility in receptor-binding assays .

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